molecular formula C38H63NO4 B12686656 Octanoic acid, 8-(((3beta)-3-hydroxy-28-oxolup-20(29)-en-28-yl)amino)- CAS No. 150840-29-2

Octanoic acid, 8-(((3beta)-3-hydroxy-28-oxolup-20(29)-en-28-yl)amino)-

Cat. No.: B12686656
CAS No.: 150840-29-2
M. Wt: 597.9 g/mol
InChI Key: BBBZHWUAVJQHOG-HFQKFOCCSA-N
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Description

Octanoic acid, 8-(((3beta)-3-hydroxy-28-oxolup-20(29)-en-28-yl)amino)- is a complex organic compound that belongs to the class of fatty acids. It is a derivative of octanoic acid, which is also known as caprylic acid. This compound is characterized by the presence of a hydroxy group, an oxo group, and an amino group attached to the lupane skeleton, making it a unique and multifunctional molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octanoic acid, 8-(((3beta)-3-hydroxy-28-oxolup-20(29)-en-28-yl)amino)- involves multiple steps, starting from readily available precursors. The key steps include:

    Hydroxylation: Introduction of the hydroxy group at the 3-position of the lupane skeleton.

    Oxidation: Conversion of the hydroxy group to an oxo group at the 28-position.

    Amination: Introduction of the amino group at the 8-position of octanoic acid.

Industrial Production Methods

Industrial production of this compound can be achieved through biotechnological methods, such as the use of genetically engineered microorganisms like Escherichia coli and Saccharomyces cerevisiae. These microorganisms can be engineered to produce high yields of octanoic acid derivatives through metabolic pathway optimization and fermentation processes .

Chemical Reactions Analysis

Types of Reactions

Octanoic acid, 8-(((3beta)-3-hydroxy-28-oxolup-20(29)-en-28-yl)amino)- undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form additional oxo groups.

    Reduction: The oxo group can be reduced back to a hydroxy group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like ammonia (NH3) and primary amines are commonly used.

Major Products

The major products formed from these reactions include various derivatives of octanoic acid with modified functional groups, such as hydroxy, oxo, and amino derivatives .

Scientific Research Applications

Octanoic acid, 8-(((3beta)-3-hydroxy-28-oxolup-20(29)-en-28-yl)amino)- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of octanoic acid, 8-(((3beta)-3-hydroxy-28-oxolup-20(29)-en-28-yl)amino)- involves its interaction with various molecular targets and pathways. It is known to:

Comparison with Similar Compounds

Similar Compounds

    Caprylic Acid (Octanoic Acid): A medium-chain fatty acid with similar structural features but lacking the hydroxy, oxo, and amino groups.

    Decanoic Acid: Another medium-chain fatty acid with a longer carbon chain.

    Lauric Acid: A saturated fatty acid with a 12-carbon chain.

Uniqueness

Octanoic acid, 8-(((3beta)-3-hydroxy-28-oxolup-20(29)-en-28-yl)amino)- is unique due to its multifunctional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a valuable compound for research and industrial applications .

Properties

CAS No.

150840-29-2

Molecular Formula

C38H63NO4

Molecular Weight

597.9 g/mol

IUPAC Name

8-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]octanoic acid

InChI

InChI=1S/C38H63NO4/c1-25(2)26-16-21-38(33(43)39-24-12-10-8-9-11-13-31(41)42)23-22-36(6)27(32(26)38)14-15-29-35(5)19-18-30(40)34(3,4)28(35)17-20-37(29,36)7/h26-30,32,40H,1,8-24H2,2-7H3,(H,39,43)(H,41,42)/t26-,27+,28-,29+,30-,32+,35-,36+,37+,38-/m0/s1

InChI Key

BBBZHWUAVJQHOG-HFQKFOCCSA-N

Isomeric SMILES

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C(=O)NCCCCCCCC(=O)O

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)NCCCCCCCC(=O)O

Origin of Product

United States

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